N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide
Description
The compound N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide features a 1,3-thiazolidine core, a saturated five-membered ring containing sulfur and nitrogen. Key structural elements include:
- 4-(Trifluoromethoxy)phenyl group: A para-substituted aryl ring with a trifluoromethoxy (-OCF₃) moiety, known for enhancing metabolic stability and lipophilicity in drug design .
- Thiazolidine ring: A sulfur-containing heterocycle that may influence conformational flexibility and binding affinity.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-26-15-5-3-4-14(16(15)27-2)23-18(25)24-10-11-29-17(24)12-6-8-13(9-7-12)28-19(20,21)22/h3-9,17H,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIFFXJXZLUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCSC2C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-haloamide under basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Key Observations:
Core Heterocycles :
- The 1,3-thiazolidine in the target compound is less common in the evidence compared to 1,3-thiazoles (e.g., ) or 1,2,4-triazoles (). Saturated thiazolidines may offer enhanced conformational rigidity compared to aromatic thiazoles .
- Triazole derivatives () are widely studied for anticonvulsant and anti-inflammatory activities due to their ability to mimic peptide bonds and engage in hydrogen bonding .
Substituent Effects: Trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups () are electron-withdrawing, improving metabolic stability and membrane permeability. Dimethoxy substituents (e.g., 2,3-dimethoxyphenyl in the target vs.
Notable Differences:
- Triazole synthesis () uses formaldehyde-mediated cyclization, while furopyridine derivatives () require advanced coupling reagents like tetramethylisouronium hexafluorophosphate .
- Thiazolidine synthesis is less documented in the evidence but may parallel methods for thiazoles, such as Hantzsch thiazole synthesis .
Biological Activity
N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide, also known by its CAS number 2034472-25-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 428.4 g/mol
- Structure : The compound features a thiazolidine ring, which is known for its diverse biological properties.
Thiazolidine derivatives have been shown to exhibit a variety of biological activities, including:
- Anticancer Activity : Thiazolidine compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazolidinone can inhibit cell proliferation and induce apoptosis in glioblastoma cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways .
- Anti-inflammatory Effects : Some thiazolidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Efficacy in Biological Assays
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LN229 (glioblastoma) | 5.6 | Induction of apoptosis and inhibition of AKT |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 8.9 | Activation of necroptosis |
Case Studies
-
Study on Glioblastoma Cells :
A recent study investigated the effects of thiazolidine derivatives on glioblastoma cells (LN229). The results indicated that these compounds significantly reduced cell viability through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of mTOR signaling . -
Anti-inflammatory Research :
Another research focused on the anti-inflammatory properties of thiazolidine compounds, revealing that they effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the key synthetic methodologies for preparing N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide?
The synthesis of this compound typically involves condensation reactions between substituted anilines and thiazolidine precursors. A common approach includes:
- Step 1 : Activation of the carboxamide group using reagents like triphosgene or thionyl chloride to generate reactive intermediates.
- Step 2 : Nucleophilic substitution or coupling reactions to introduce the trifluoromethoxy and dimethoxyphenyl moieties. For example, trifluoromethoxy groups can be incorporated via Ullmann coupling or nucleophilic aromatic substitution under controlled temperatures (60–80°C) .
- Step 3 : Cyclization to form the thiazolidine ring, often catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) .
Key Considerations : Solvent choice (e.g., acetonitrile or DMF) and reaction time significantly impact yields. Purification via silica gel chromatography or recrystallization is standard .
Q. How is the compound characterized for structural confirmation in academic research?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring systems. For example, the trifluoromethoxy group shows distinct F NMR signals near -55 to -58 ppm .
- X-ray Crystallography : To resolve dihedral angles between aromatic rings and thiazolidine conformation (e.g., planar vs. twisted geometries) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Note : Discrepancies in spectral data may indicate impurities or tautomeric forms requiring further optimization of synthesis or purification .
Q. What pharmacological activities are associated with this compound, and how are they evaluated?
While direct studies on this compound are limited, structurally related thiazolidine-carboxamides exhibit:
- Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL .
- Enzyme Inhibition : Evaluated against targets like COX-2 or acetylcholinesterase using fluorometric assays. IC₅₀ values are compared to reference inhibitors (e.g., celecoxib) .
Methodological Tip : Use positive controls and dose-response curves to validate activity and rule off-target effects .
Q. How do structural modifications influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Dimethoxyphenyl Substituent : Electron-donating groups at the 2,3-positions increase π-π stacking interactions with aromatic enzyme pockets .
Experimental Design : Synthesize analogs with halogens or methyl groups at these positions and compare activity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data for this compound?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times. Standardize protocols across labs .
- Stereochemical Purity : Chiral centers in the thiazolidine ring may lead to enantiomer-specific activity. Use chiral HPLC or circular dichroism to verify purity .
Case Study : A 2024 study found that racemic mixtures showed 30% lower anticonvulsant activity than pure (S)-enantiomers .
Q. What strategies optimize the compound’s stability for in vivo studies?
- pH Stability : Test degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Instability may require prodrug formulations .
- Light Sensitivity : Protect from UV exposure during storage, as trifluoromethoxy groups can undergo photolytic cleavage .
Data Insight : A 2023 study reported a 15% degradation after 48 hours under ambient light, mitigated by amber glass vials .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to COX-2 or GABA receptors. Focus on hydrogen bonds with the carboxamide group and hydrophobic interactions with the trifluoromethoxy moiety .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for mutagenesis validation .
Validation : Compare predicted binding affinities with experimental IC₅₀ values .
Q. What are the challenges in scaling up synthesis for preclinical trials?
Q. How does the compound’s metabolism impact its therapeutic potential?
- CYP450 Screening : Use human liver microsomes to identify major metabolites. The dimethoxyphenyl group is prone to O-demethylation, generating reactive quinones .
- Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated derivatives. Compare with synthetic standards for confirmation .
Q. What cross-disciplinary applications exist beyond pharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
